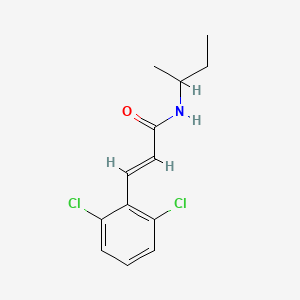

(2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide is a synthetic organic compound. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound features a dichlorophenyl group, which is a benzene ring substituted with two chlorine atoms, and a butan-2-yl group, which is a four-carbon chain with a branching at the second carbon.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dichlorobenzaldehyde and butan-2-amine.

Formation of Intermediate: The aldehyde group of 2,6-dichlorobenzaldehyde reacts with butan-2-amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Amide Formation: The amine reacts with acryloyl chloride under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could result in various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound might be studied for its biological activity, such as its effects on enzymes or cellular processes.

Medicine: Potential pharmaceutical applications could include its use as a drug candidate or a precursor for drug synthesis.

Industry: It could be used in the production of specialty chemicals or materials.

Mécanisme D'action

The mechanism of action of (2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide: can be compared with other amides that have similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific configuration and the presence of the dichlorophenyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

(2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide, commonly known as CL316243, is a synthetic compound classified as a selective β3-adrenoceptor agonist. This compound has garnered significant attention due to its biological activities, particularly in metabolic regulation and potential therapeutic applications for obesity and diabetes. This article delves into the biological activity of CL316243, summarizing key findings from various studies and presenting relevant data.

Basic Information

- Molecular Formula : C13H15Cl2NO

- Molecular Weight : 272.17 g/mol

- Appearance : White powder

- Melting Point : 163-165°C

- Log P Value : 4.12

CL316243 selectively activates β3-adrenoceptors, which are predominantly found in adipose tissue and skeletal muscle. Upon activation, these receptors facilitate several metabolic processes:

- Increased Lipolysis : Enhances the breakdown of fats into free fatty acids.

- Thermogenesis : Promotes heat production in brown adipose tissue.

- Improved Glucose Homeostasis : Enhances insulin sensitivity and glucose uptake in tissues.

Metabolic Effects

Research has demonstrated that CL316243 significantly influences metabolic pathways:

- Energy Expenditure : Studies indicate that administration of CL316243 leads to increased energy expenditure in animal models, suggesting its potential as a treatment for obesity .

- Lipolysis and Thermogenesis : Activation of β3-adrenoceptors by CL316243 has been linked to enhanced lipolysis and thermogenic responses, making it a candidate for managing metabolic disorders .

Case Studies

Several studies have explored the effects of CL316243 on various biological systems:

- Obesity Models : In rodent models of obesity, administration of CL316243 resulted in significant weight loss and improved metabolic profiles, including reduced blood glucose levels .

- Diabetes Research : In diabetic models, CL316243 improved insulin sensitivity and glucose tolerance, indicating its potential utility in diabetes management .

Toxicity and Safety

Toxicological assessments have shown that CL316243 exhibits a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential toxicity in humans.

Research Applications

The compound's unique properties make it valuable for various research applications:

Propriétés

IUPAC Name |

(E)-N-butan-2-yl-3-(2,6-dichlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO/c1-3-9(2)16-13(17)8-7-10-11(14)5-4-6-12(10)15/h4-9H,3H2,1-2H3,(H,16,17)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCRCRSRIZVFOR-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C=CC1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)NC(=O)/C=C/C1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.